molecular formula C8H7BrO B580897 4/'-BROMOACETOPHENONE-D7 CAS No. 1219805-88-5

4/'-BROMOACETOPHENONE-D7

Cat. No. B580897
CAS RN: 1219805-88-5
M. Wt: 206.09
InChI Key: WYECURVXVYPVAT-AAYPNNLASA-N
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Description

4/'-BROMOACETOPHENONE-D7 is an organic compound used as a building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .


Synthesis Analysis

A novel selective method for the synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone using NaBr/K2S2O8 has been reported . In this work, α-bromoacetophenone and α,α-dibromoacetophenone were selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant .


Molecular Structure Analysis

The molecular formula of 4/'-BROMOACETOPHENONE-D7 is BrC6D4COCD3 . The molecular weight is 206.09 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

4/'-BROMOACETOPHENONE is used in organic coupling reactions . It is also known for its usefulness in various biological applications . The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry .

Safety and Hazards

4/'-BROMOACETOPHENONE-D7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

Future Directions

The photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy has been reported . This method is based on the discovery that the commonly used chromophore of perylene can serve as an efficient and metal-free photocatalyst to enable the photoreduction of inert aryl halides without the conventional need for electronic sacrificial agents .

properties

{ "1. Design of the Synthesis Pathway": "The synthesis of 4/'-BROMOACETOPHENONE-D7' can be achieved through the bromination of acetophenone-D7 followed by a Friedel-Crafts acylation reaction.", "2. Starting Materials": ["Acetophenone-D7", "Bromine", "Acetic acid", "Aluminum chloride", "Deuterium oxide"], "3. Reaction": ["1. Acetophenone-D7 is dissolved in acetic acid.", "2. Bromine is added dropwise to the solution while stirring.", "3. The reaction mixture is heated to reflux for several hours.", "4. Aluminum chloride is added to the reaction mixture to catalyze the Friedel-Crafts acylation reaction.", "5. The reaction mixture is heated to reflux for several hours.", "6. The product is isolated by filtration and washed with deuterium oxide to exchange the hydrogens with deuteriums.", "7. The product is dried and purified by recrystallization or column chromatography." ] }

CAS RN

1219805-88-5

Molecular Formula

C8H7BrO

Molecular Weight

206.09

IUPAC Name

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone

InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

WYECURVXVYPVAT-AAYPNNLASA-N

SMILES

CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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